

# ospemifene administration timing relative to meals

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## Compound Focus: Ospemifene

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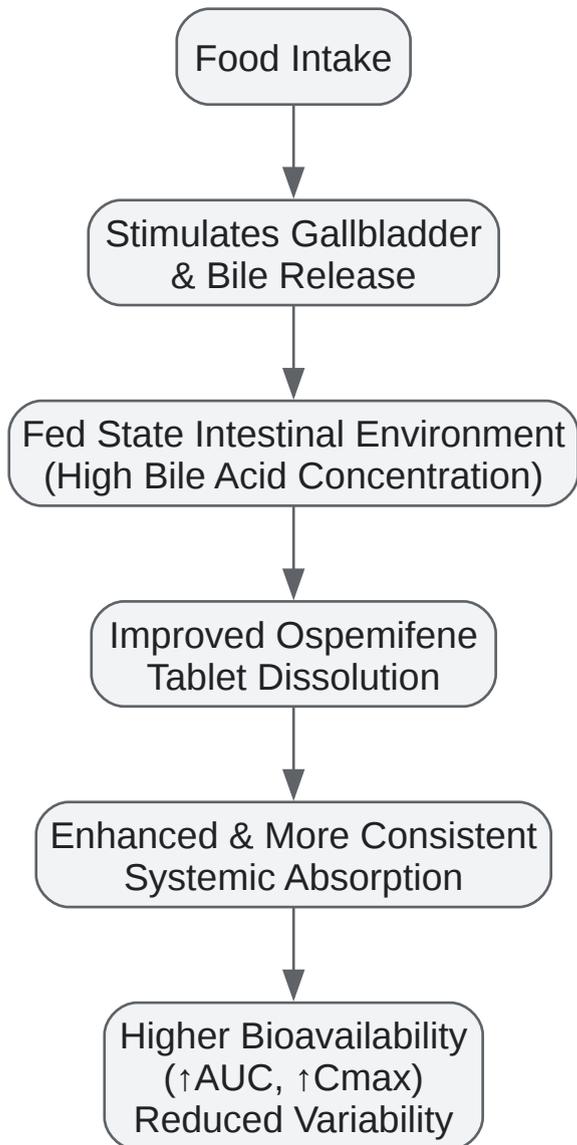
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## Ospemifene Pharmacokinetics: Fed vs. Fasted State

The table below summarizes the quantitative findings from a clinical study on the effects of food on **ospemifene** absorption after a single 60-mg oral dose.

Meal Condition	Impact on AUC (0-72 h)	Impact on Cmax	Key Findings
High-Fat Breakfast (860 kcal)	2.8-fold increase vs. fasted [1]	3.6-fold increase vs. fasted [1]	Marked enhancement of extent of absorption [1]
Low-Fat Breakfast (300 kcal)	1.9-fold increase vs. fasted [1]	2.3-fold increase vs. fasted [1]	Significant bioavailability improvement; effect not linearly dependent on fat content [1]
Overnight Fast (Fasted State)	Baseline [1]	Baseline [1]	Inadequate blood levels and reduced effectiveness; high variability in absorption [1]

The underlying mechanism for this food effect is linked to improved drug dissolution in the intestinal environment post-meal.



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## Experimental Protocol: Food Effect Bioavailability Study

For professionals designing bioequivalence or food-effect studies, the following methodology is adapted from the pivotal clinical trial [1].

- **Objective:** To assess the effect of concomitant food intake on the relative bioavailability of **ospemifene** and its main metabolite, 4-hydroxy**ospemifene**, after single oral dosing.

- **Study Design:** An open-label, randomized, balanced, two-treatment (fed vs. fasted), two-period, two-sequence cross-over study.
- **Subjects:** 24 healthy subjects (the cited study used male subjects to minimize variability).
- **Treatments:**
  - **Test (Fasted):** Single 60-mg dose of **ospemifene** administered after an overnight fast.
  - **Test (Fed):** Single 60-mg dose of **ospemifene** administered with a standardized breakfast.
    - **Option A (High-Fat):** ~860 kcal.
    - **Option B (Low-Fat):** ~300 kcal.
- **Blood Sampling:** Serial blood samples collected over 72 hours post-dose to characterize the pharmacokinetic profile.
- **Primary Endpoints:**  $AUC_{0-72h}$  and  $C_{max}$  for **ospemifene**.
- **Supporting In-Vitro Data:** Determination of tablet dissolution profiles in media simulating fasted and fed intestinal conditions.

## Key Takeaways for Clinical Protocol Design

- **Mandatory Administration:** **Ospemifene** tablets **must be administered with a meal** to achieve therapeutic systemic exposure [2] [3] [4].
- **Meal Flexibility:** A standard meal is sufficient; a high-fat content is not required, as even a light breakfast significantly improves bioavailability [1].
- **Dosing Consistency:** To ensure consistent absorption and stable drug levels, the medication should be taken at around the same time each day with food [3] [5].

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## References

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